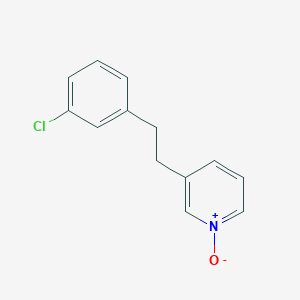

3-(3-Chlorophenylethyl)pyridine N-Oxide

Descripción general

Descripción

3-(3-Chlorophenylethyl)pyridine N-Oxide is a chemical compound with the molecular formula C₁₃H₁₂ClNO and a molecular weight of 233.69 g/mol . It is a derivative of pyridine N-oxide, characterized by the presence of a 3-chlorophenylethyl group attached to the pyridine ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenylethyl)pyridine N-Oxide typically involves the oxidation of 3-(3-chlorophenylethyl)pyridine. A common method includes the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst such as acetic acid (CH₃COOH). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the N-oxide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Chlorophenylethyl)pyridine N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in the presence of acetic acid (CH₃COOH).

Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Higher oxidized pyridine derivatives.

Reduction: 3-(3-Chlorophenylethyl)pyridine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(3-Chlorophenylethyl)pyridine N-Oxide has shown promise in various therapeutic areas:

- Anticancer Activity : Research indicates that pyridine N-oxides can act as prodrugs, releasing nitric oxide (NO) in biological systems, which is linked to anticancer properties. The compound's structure allows it to interact with cellular pathways that regulate apoptosis and tumor growth .

- Antibacterial and Antiparasitic Effects : Studies have demonstrated that derivatives of pyridine N-oxides exhibit significant antibacterial and antiparasitic activities. For instance, compounds similar to this compound have been tested against various pathogens, showing effective inhibition of bacterial growth .

- Cardiovascular Applications : The ability of this compound to release NO suggests potential applications in treating cardiovascular diseases. NO donors have been associated with vasodilation and improved blood flow, making them candidates for antihypertensive therapies .

Agrochemical Industry

In the agrochemical sector, this compound is utilized in the synthesis of new pesticides:

- Pesticide Development : The compound serves as an intermediate in the synthesis of novel pesticides designed to target specific pests while minimizing environmental impact. Its unique structure allows for modifications that enhance efficacy against a broader range of agricultural pests .

Data Table: Summary of Applications

| Application Area | Specific Use | References |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | |

| Antibacterial and antiparasitic agents | ||

| Cardiovascular treatments | ||

| Agrochemicals | Synthesis of new pesticides |

Case Study 1: Anticancer Properties

A study published in Pharmaceutical Research explored the anticancer effects of pyridine N-oxides, including this compound. The study found that these compounds can induce apoptosis in cancer cells through NO-mediated pathways, significantly reducing tumor viability in vitro and in vivo models .

Case Study 2: Pesticide Efficacy

Research conducted by agricultural scientists demonstrated that derivatives of this compound exhibited high efficacy against common agricultural pests such as aphids and beetles. Field trials showed a marked decrease in pest populations when treated with formulations containing this compound, highlighting its potential as a sustainable pesticide alternative .

Mecanismo De Acción

The mechanism of action of 3-(3-Chlorophenylethyl)pyridine N-Oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the chlorophenylethyl group can interact with hydrophobic pockets in proteins, affecting their function and activity .

Comparación Con Compuestos Similares

Similar Compounds

3-(3-Chlorophenylethyl)pyridine: The parent compound without the N-oxide group.

3-(3-Bromophenylethyl)pyridine N-Oxide: A similar compound with a bromine atom instead of chlorine.

3-(3-Chlorophenylethyl)pyridine N-Oxide derivatives: Various derivatives with different substituents on the phenyl or pyridine rings.

Uniqueness

This compound is unique due to its specific combination of the chlorophenylethyl group and the N-oxide functionality. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .

Actividad Biológica

3-(3-Chlorophenylethyl)pyridine N-Oxide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a pyridine ring substituted with a chlorophenyl ethyl group and an N-oxide functional group, has been studied for its various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 234.69 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The N-oxide group enhances the compound's reactivity and ability to form stable complexes with biomolecules.

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. It disrupts bacterial cell membrane integrity, leading to cell death.

- Anti-inflammatory Effects : The compound has been found to inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models.

- Anticancer Potential : Preliminary research indicates that this compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of mitochondrial function.

Case Studies

- Antimicrobial Study : In a study evaluating the antimicrobial efficacy of various pyridine derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potential for development as a therapeutic agent against resistant bacterial strains.

- Anti-inflammatory Research : A cellular assay using RAW 264.7 macrophages showed that treatment with this compound at concentrations of 10-50 µM significantly reduced the production of TNF-α and IL-6, key markers of inflammation.

- Cancer Cell Line Testing : In vitro studies on human breast cancer cell lines (MCF-7) revealed that the compound induced apoptosis at concentrations above 25 µM, with associated increases in caspase-3 activity.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption and distribution characteristics:

- Absorption : Rapidly absorbed when administered orally.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits promising biological activities, it also presents potential toxicity at higher concentrations. Acute toxicity studies have shown an LD50 value exceeding 2000 mg/kg in animal models, suggesting a relatively low risk when used within therapeutic ranges.

Propiedades

IUPAC Name |

3-[2-(3-chlorophenyl)ethyl]-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-13-5-1-3-11(9-13)6-7-12-4-2-8-15(16)10-12/h1-5,8-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELCJWGXNLFDPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC2=C[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618470 | |

| Record name | 3-[2-(3-Chlorophenyl)ethyl]-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31255-47-7 | |

| Record name | 3-[2-(3-Chlorophenyl)ethyl]-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.